Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its potential as a histone deacetylase inhibitor, which makes it a promising candidate in cancer treatment research .
Vorbereitungsmethoden
The synthesis of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- involves multiple steps. Typically, the process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- can be compared with other similar compounds, such as:
Chlorambucil: Another nitrogen mustard alkylating agent used in cancer treatment.
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A related compound with similar histone deacetylase inhibitory properties.
The uniqueness of Benzamide, 5-((p-(bis(2-chloroethyl)amino)benzyl)amino)-2,4-dinitro- lies in its specific chemical structure, which allows for targeted inhibition of histone deacetylases and its potential for use in cancer therapy.
Eigenschaften
CAS-Nummer |
32868-93-2 |
---|---|
Molekularformel |
C18H19Cl2N5O5 |
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
5-[[4-[bis(2-chloroethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C18H19Cl2N5O5/c19-5-7-23(8-6-20)13-3-1-12(2-4-13)11-22-15-9-14(18(21)26)16(24(27)28)10-17(15)25(29)30/h1-4,9-10,22H,5-8,11H2,(H2,21,26) |
InChI-Schlüssel |
WNWCGYOZGHUGKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.